molecular formula C54H36N8 B13732331 1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene

1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene

Katalognummer: B13732331
Molekulargewicht: 796.9 g/mol
InChI-Schlüssel: QPAPAFZVDMZWNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene: is an organic compound with the molecular formula C54H36N8 and a molecular weight of 796.92 g/mol . This compound is characterized by its four benzo[d]imidazole groups attached to a central ethene core. It is typically a white crystalline solid and is soluble in various organic solvents such as methanol and ethanol .

Vorbereitungsmethoden

The synthesis of 1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene generally involves organic chemical synthesis techniques. One common method includes the reaction of 4-(1H-benzo[d]imidazol-1-yl)benzaldehyde with a suitable reagent to form the desired product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency .

Analyse Chemischer Reaktionen

1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfur, N,N-dimethylformamide, and 1,4-dioxane . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound’s benzo[d]imidazole groups are known for their biological activity, making it useful in the development of pharmaceuticals and bioactive compounds.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases where benzo[d]imidazole derivatives have shown efficacy.

    Industry: It is used in the production of organic light-emitting diodes (OLEDs) due to its excellent luminescent properties.

Wirkmechanismus

The mechanism of action of 1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene involves its interaction with molecular targets through its benzo[d]imidazole groups. These groups can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application, whether it is in medicinal chemistry or material science .

Vergleich Mit ähnlichen Verbindungen

1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct properties useful in various scientific and industrial applications.

Eigenschaften

Molekularformel

C54H36N8

Molekulargewicht

796.9 g/mol

IUPAC-Name

1-[4-[1,2,2-tris[4-(benzimidazol-1-yl)phenyl]ethenyl]phenyl]benzimidazole

InChI

InChI=1S/C54H36N8/c1-5-13-49-45(9-1)55-33-59(49)41-25-17-37(18-26-41)53(38-19-27-42(28-20-38)60-34-56-46-10-2-6-14-50(46)60)54(39-21-29-43(30-22-39)61-35-57-47-11-3-7-15-51(47)61)40-23-31-44(32-24-40)62-36-58-48-12-4-8-16-52(48)62/h1-36H

InChI-Schlüssel

QPAPAFZVDMZWNG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)N5C=NC6=CC=CC=C65)C7=CC=C(C=C7)N8C=NC9=CC=CC=C98)C1=CC=C(C=C1)N1C=NC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.